BenchChemオンラインストアへようこそ!

SB-202742

β-lactamase inhibition antibiotic resistance enzyme kinetics

Procure SB-202742 for precise β-lactamase studies. This natural anacardic acid derivative offers selective Class C AmpC inhibition (IC50 41 nM), a 327-fold preference over TEM-1. Distinct from clinical inhibitors, it is essential for validating non-β-lactam chemotypes and dissecting AmpC-mediated resistance mechanisms in vitro. Verify stock and lead times for this specialized tool.

Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
CAS No. 124576-72-3
Cat. No. B1681493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-202742
CAS124576-72-3
SynonymsSB 202742
SB 202742, (Z,Z,Z)-isomer
SB-202742
Molecular FormulaC24H34O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
InChIInChI=1S/C24H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h3-4,6-7,9-10,17,19-20,25H,2,5,8,11-16,18H2,1H3,(H,26,27)/b4-3+,7-6+,10-9+
InChIKeyMBYMHCHZLAJVRK-IUQGRGSQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-202742 (CAS 124576-72-3): Technical Baseline for Procurement of a Natural Anacardic Acid-Derived β-Lactamase Inhibitor


SB-202742 (CAS 124576-72-3) is a naturally occurring anacardic acid derivative first isolated from a hexane extract of the plant Spondias mombin [1]. It is classified pharmacologically as a β-lactamase inhibitor [2]. The compound's chemical structure is defined as 2-[(8E,11E,14E)-heptadeca-8,11,14-trien-1-yl]-6-hydroxybenzoic acid, with a molecular formula of C24H34O3 and a molecular weight of 370.5 g/mol . Unlike semi-synthetic or synthetic β-lactamase inhibitors, SB-202742 represents a distinct natural product chemotype, which has been characterized for its inhibitory activity against several Ambler class A, C, and D serine β-lactamase enzymes [3].

SB-202742 (CAS 124576-72-3) in β-Lactamase Research: Why Generic Analogs or Class Prototypes Are Not Interchangeable


Procurement for research involving β-lactamase inhibition cannot rely on generic substitution or class-based assumptions. The quantitative data below demonstrate that SB-202742 exhibits a distinct inhibitory profile against specific β-lactamase enzymes (Class A TEM-1, Class C AmpC, and Class D OXA-1) compared to clinical β-lactamase inhibitors like clavulanic acid and tazobactam, which show nanomolar potency against TEM-1 [1]. The differential potency across enzyme classes—with SB-202742 showing a pronounced selectivity window for the Class C enzyme over Class A and D enzymes—has direct implications for experimental design in enzyme kinetics, co-crystallization studies, and the validation of high-throughput screening assays [2]. The following quantitative comparisons are therefore essential for researchers to make informed procurement decisions based on specific experimental requirements.

SB-202742 (CAS 124576-72-3): Quantitative Comparator Data for Scientific Procurement Decisions


SB-202742 Exhibits Differential Inhibitory Potency Against Class A, C, and D β-Lactamases

SB-202742 demonstrates a unique inhibition profile across three Ambler classes of serine β-lactamases, with a pronounced preference for the Class C enzyme from Pseudomonas aeruginosa. This contrasts with the clinical inhibitor clavulanic acid, which is highly potent against Class A enzymes (IC50 = 0.08 μM for TEM-1) but ineffective against Class C [1]. The quantitative data are as follows: [2]

β-lactamase inhibition antibiotic resistance enzyme kinetics

SB-202742 Shows a 6.5-Fold Lower Potency Against Class A TEM-1 β-Lactamase Compared to Clavulanic Acid

A direct comparison of IC50 values against the clinically relevant Class A enzyme TEM-1 reveals a significant quantitative difference. SB-202742 inhibits TEM-1 with an IC50 of 13,400 nM (13.4 μM) [1]. In contrast, clavulanic acid inhibits the same enzyme with an IC50 of approximately 80 nM (0.08 μM) [2]. This difference defines the compound's utility in distinct research contexts.

β-lactamase inhibition enzyme kinetics comparative pharmacology

SB-202742 Potency Profile is Inverse to that of Tazobactam

Tazobactam is a potent clinical β-lactamase inhibitor with nanomolar activity against Class A enzymes (e.g., TEM-1 IC50 = 97 nM) and Class D enzymes (e.g., OXA-2 IC50 = 10 nM), but it is less potent against some Class C enzymes . SB-202742's activity profile is inverted: it is most potent against the Class C enzyme (41 nM) and least potent against the Class D enzyme (215,000 nM) [1].

β-lactamase inhibitor structure-activity relationship enzyme class selectivity

SB-202742 (CAS 124576-72-3): Validated Application Scenarios for Research and Industrial Use


Functional Studies Requiring Selective Inhibition of Class C β-Lactamases (AmpC)

Researchers investigating the role of Class C β-lactamases in bacterial resistance can utilize SB-202742 as a selective inhibitor. With an IC50 of 41 nM against P. aeruginosa AmpC, SB-202742 provides a tool to dissect AmpC-mediated resistance mechanisms in isogenic bacterial strains or in vitro enzyme assays. This application is directly supported by the quantitative selectivity data showing a 327-fold preference for AmpC over TEM-1 [1]. The use of SB-202742 in these assays is distinct from the use of clavulanic acid, which is ineffective against Class C enzymes [2].

Low-Affinity Control in Class A β-Lactamase (TEM-1) Enzyme Kinetics Studies

For enzyme kineticists, SB-202742 serves as a low-affinity (IC50 = 13.4 μM) inhibitor of TEM-1 β-lactamase [1]. This property is valuable as a control compound in high-throughput screening assays where a weak, non-potent inhibitor is required to validate assay sensitivity or to establish baseline inhibition levels. In contrast, potent inhibitors like clavulanic acid (IC50 = 0.08 μM) would be unsuitable for such baseline or low-signal control applications due to their high potency [2].

Natural Product Chemotype in β-Lactamase Inhibitor Discovery and SAR Studies

SB-202742 represents a naturally occurring anacardic acid chemotype with confirmed β-lactamase inhibitory activity [1]. This chemotype is structurally distinct from the β-lactam-derived clinical inhibitors (e.g., clavulanic acid, sulbactam, tazobactam). Procurement of SB-202742 is essential for research programs focused on discovering non-β-lactam β-lactamase inhibitors or for establishing structure-activity relationships (SAR) around the anacardic acid scaffold. Its activity against Class C enzymes (41 nM) provides a starting point for medicinal chemistry optimization aimed at improving potency and expanding the spectrum of activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-202742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.